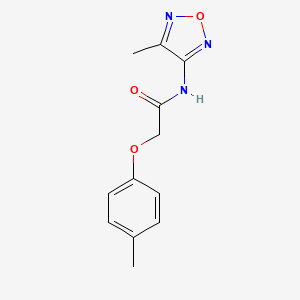![molecular formula C20H24O3 B11392240 8-hexyl-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11392240.png)
8-hexyl-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-hexyl-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-hexyl-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one with hexyl bromide in the presence of a base like potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
8-hexyl-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the hexyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-hexyl-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 8-hexyl-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with various molecular targets. It can inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. For example, its anticancer activity may be due to the inhibition of topoisomerase enzymes, which are crucial for DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one
- 9-ethyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one
- 3-(4-methoxyphenyl)-4,8,9-trimethylfuro[2,3-f]chromen-7-one
Uniqueness
8-hexyl-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific hexyl substitution, which can influence its lipophilicity and biological activity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical and biological properties .
Propiedades
Fórmula molecular |
C20H24O3 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
8-hexyl-3,4,9-trimethylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C20H24O3/c1-5-6-7-8-9-15-14(4)18-16(23-20(15)21)10-12(2)17-13(3)11-22-19(17)18/h10-11H,5-9H2,1-4H3 |
Clave InChI |
YJPAUAMGOQLJFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(C2=C(C=C(C3=C2OC=C3C)C)OC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11392168.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392174.png)
![Methyl 2-[({5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11392180.png)
![2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B11392182.png)
![1-(2-ethoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11392186.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,5-trimethoxybenzamide](/img/structure/B11392193.png)

![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide](/img/structure/B11392201.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide](/img/structure/B11392206.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B11392216.png)
![N-[4-(acetylamino)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11392228.png)
![3-(4-Chlorophenyl)-1-ethyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B11392235.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)pent-4-en-1-yl]ethanediamide](/img/structure/B11392242.png)
